

# Ensartinib Versus Crizotinib: A Comparative Guide for Treatment-Naive ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of the head-to-head eXalt3 trial reveals the superior efficacy of **ensartinib**, a next-generation ALK inhibitor, over the first-generation inhibitor crizotinib in the first-line treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of their clinical performance, safety profiles, and mechanisms of action for researchers, scientists, and drug development professionals.

Ensartinib has demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to crizotinib in treatment-naive patients with ALK-positive NSCLC.[1][2] The phase 3 eXalt3 trial, a global, randomized, open-label study, provides the primary evidence for this conclusion, showing that ensartinib reduces the risk of disease progression or death by 49% compared to crizotinib.[1] Furthermore, ensartinib exhibited superior intracranial activity, a critical factor for patients with or at risk of developing brain metastases.[1][3]

## **Efficacy in ALK-Positive NSCLC**

The eXalt3 trial unequivocally established the superior efficacy of **ensartinib** over crizotinib in the first-line setting for ALK-positive NSCLC.

## **Key Efficacy Data from the eXalt3 Trial**



| Efficacy<br>Endpoint                                                   | Ensartinib                  | Crizotinib                  | Hazard Ratio<br>(HR) / Odds<br>Ratio (OR) | p-value   |
|------------------------------------------------------------------------|-----------------------------|-----------------------------|-------------------------------------------|-----------|
| Median Progression-Free Survival (PFS) (ITT Population)                | 25.8 months[1]              | 12.7 months[1]              | 0.51 (95% CI,<br>0.35-0.72)[1]            | <0.001[1] |
| Overall Response Rate (ORR) (ITT Population)                           | 74% (95% CI,<br>66%-81%)[4] | 67% (95% CI,<br>58%-74%)[4] | -                                         | -         |
| Median Duration of Response (DoR) (ITT Population)                     | Not Reached[4]              | 27.3 months[4]              | -                                         | -         |
| Intracranial Response Rate (Patients with Measurable Brain Metastases) | 63.6%[4]                    | 21.1%[4]                    | -                                         | -         |
| Median PFS in Patients with Brain Metastases at Baseline               | 11.8 months[4]              | 7.5 months[4]               | 0.55 (95% CI,<br>0.30-1.01)[4]            | 0.05[4]   |
| Time to CNS Progression (at 12 months)                                 | 4.2%[1]                     | 23.9%[1]                    | 0.32 (95% CI,<br>0.16-0.63)[1]            | 0.001[1]  |

# **Safety and Tolerability**

Both **ensartinib** and crizotinib have manageable safety profiles, though the types and frequencies of adverse events differ.



Common Treatment-Related Adverse Events (Any

**Grade) in the eXalt3 Trial** 

| Adverse Event                                | Ensartinib | Crizotinib  |
|----------------------------------------------|------------|-------------|
| Rash                                         | 67.8%[5]   | -           |
| Elevated Alanine<br>Aminotransferase (ALT)   | 48.3%[5]   | -           |
| Elevated Aspartate<br>Aminotransferase (AST) | 37.8%[5]   | -           |
| Pruritus (Itching)                           | 26.6%[5]   | -           |
| Nausea                                       | -          | Frequent[6] |
| Edema                                        | -          | Frequent[6] |
| Constipation                                 | -          | Frequent[6] |
| Liver Toxic Effects                          | -          | Frequent[6] |

Treatment-related serious adverse events were reported in 7.7% of patients in the **ensartinib** group and 6.1% in the crizotinib group.[7] Dose reductions due to adverse events were required in 23.8% of **ensartinib**-treated patients and 19.9% of crizotinib-treated patients.[7]

# Mechanism of Action: Targeting the ALK Fusion Protein

Both **ensartinib** and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ALK fusion protein, an oncogenic driver in a subset of NSCLC. However, their molecular interactions and downstream effects differ. Crizotinib is a first-generation inhibitor of ALK, as well as c-Met and ROS1.[1] **Ensartinib** is a potent, next-generation ALK inhibitor that has shown activity against a broader range of ALK resistance mutations that can emerge during treatment with crizotinib. [8][9]

The EML4-ALK fusion gene, the most common ALK rearrangement in NSCLC, leads to constitutive activation of the ALK tyrosine kinase.[3] This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting



uncontrolled cell proliferation and survival.[8] Both drugs competitively bind to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of these downstream signaling cascades.[8]





Click to download full resolution via product page

Caption: ALK Signaling Pathway Inhibition by **Ensartinib** and Crizotinib.

## **Experimental Protocols: The eXalt3 Trial**

The eXalt3 study (NCT02767804) was a pivotal phase 3, global, multicenter, open-label, randomized clinical trial.[10]

Patient Population: The trial enrolled 290 patients with advanced, recurrent, or metastatic ALK-positive NSCLC who had not previously received an ALK inhibitor.[1] Patients were required to have measurable disease per RECIST v1.1 criteria and an ECOG performance status of 0 to 2. [10] Enrollment of patients with asymptomatic brain metastases was permitted.[3]

Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:

- Ensartinib: 225 mg orally once daily[11]
- Crizotinib: 250 mg orally twice daily[11]

Treatment continued until disease progression or unacceptable toxicity.[1]

#### **Endpoints:**

- Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).[11]
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and intracranial response rate.[11]





Click to download full resolution via product page

Caption: Workflow of the eXalt3 Clinical Trial.

### Conclusion

The evidence from the eXalt3 trial strongly supports the use of **ensartinib** as a new first-line standard of care for patients with ALK-positive NSCLC.[1][3] Its superior efficacy, particularly in



prolonging progression-free survival and controlling intracranial disease, marks a significant advancement over crizotinib. While both drugs have manageable safety profiles, the distinct adverse event profiles should be considered in individual patient management. For researchers and drug development professionals, the success of **ensartinib** underscores the value of developing next-generation targeted therapies that can overcome resistance mechanisms and improve outcomes for patients with oncogene-driven cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Crizotinib: A comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensartinib Shows Superior Efficacy to Crizotinib in Advanced ALK-Positive NSCLC eXalt3
   Trial The ASCO Post [ascopost.com]
- 6. Ensartinib vs Crizotinib for Patients With Anaplastic Lymphoma Kinase-Positive Non-Small Cell Lung Cancer: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensartinib vs Crizotinib for Patients With Anaplastic Lymphoma Kinase-Positive Non-Small Cell Lung Cancer: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ensartinib Hydrochloride? [synapse.patsnap.com]
- 9. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Trial: NCT02767804 My Cancer Genome [mycancergenome.org]
- 11. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Ensartinib Versus Crizotinib: A Comparative Guide for Treatment-Naive ALK-Positive NSCLC]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b612282#ensartinib-versus-crizotinib-in-treatment-naive-alk-positive-nsclc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com